N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide
Description
N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxole moiety, a morpholine ring, and a 2-methoxyethyl substituent. The compound’s molecular formula is inferred to be C₂₂H₂₈N₃O₆ (based on similar compounds in ), with a molecular weight of approximately 454.5 g/mol. Its synthesis likely involves carbodiimide-mediated coupling, as seen in related ethanediamide derivatives (e.g., ).
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-24-7-4-19-17(22)18(23)20-11-14(21-5-8-25-9-6-21)13-2-3-15-16(10-13)27-12-26-15/h2-3,10,14H,4-9,11-12H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNKALSGXAVHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Morpholine Ring: This step involves the reaction of the benzodioxole intermediate with morpholine under suitable conditions.
Formation of the Ethanediamide Moiety: The final step involves the coupling of the intermediate with ethanediamide derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The target compound belongs to a class of ethanediamide derivatives with variable substituents influencing pharmacological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Ethanediamide Derivatives
Key Findings :
Substituent-Driven Activity: Morpholine vs. Piperazine: The target compound’s morpholine group (vs. 2-Methoxyethyl vs. Aromatic Groups: The 2-methoxyethyl chain in the target compound likely increases hydrophilicity compared to QOD’s tetrahydroquinoline or ICD’s biphenyl groups, which are more lipophilic .
Target Specificity :
- QOD and ICD show confirmed activity against falcipain-2, a cysteine protease critical in malaria parasite survival. Structural similarities suggest the target compound may share this mechanism, though experimental validation is absent in the provided evidence .
Synthetic Accessibility :
- Ethanediamide derivatives are typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt), as seen in and . The target compound’s synthesis likely follows this route, with benzodioxol-5-amine and morpholine as key intermediates .
Biological Activity
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide, often referred to as G856-4141, is a synthetic compound with potential pharmacological applications. Its unique structure includes a benzodioxole moiety and a morpholine ring, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 415.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
G856-4141 exhibits multiple biological activities through various mechanisms:
- Melatonin Receptor Interaction : The compound acts as an agonist for melatonin receptor type 1A (MTNR1A) and an inhibitor for melatonin receptor type 1B (MTNR1B). This dual action suggests potential applications in sleep disorders and circadian rhythm regulation .
- Enzymatic Inhibition : It inhibits ribosyldihydronicotinamide dehydrogenase [quinone] (NQO2), an enzyme involved in detoxification pathways. This inhibition may enhance the compound's therapeutic potential in cancer treatment by affecting metabolic pathways associated with drug resistance .
Pharmacological Effects
The pharmacological effects of G856-4141 have been explored in several studies:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which may contribute to neuroprotective effects .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases.
Study 1: Melatonin Receptor Modulation
A study investigated the effects of G856-4141 on sleep patterns in rodent models. Results indicated that administration of the compound led to increased total sleep time and improved sleep quality compared to control groups. These findings support its role as a melatonin receptor agonist.
Study 2: Cancer Cell Line Testing
In vitro studies using cancer cell lines demonstrated that G856-4141 inhibited cell proliferation and induced apoptosis. The mechanism was linked to its ability to inhibit NQO2, leading to increased oxidative stress within cancer cells, thereby enhancing sensitivity to chemotherapy agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide, and how can reaction efficiency be optimized?
- Methodology :
-
Stepwise Synthesis : Begin with condensation of 2H-1,3-benzodioxol-5-yl derivatives with morpholine-containing intermediates. Use DMF as a solvent due to its polarity and ability to dissolve aromatic amines (e.g., ).
-
Optimization : Adjust stoichiometry (e.g., 1.5:1 molar ratio of chloroacetylated intermediates to benzodioxol precursors) and employ TLC monitoring (silica gel, ethyl acetate/hexane eluent) to track reaction progress .
-
Purification : Recrystallize the product using ethanol/water mixtures or column chromatography for higher purity.
- Key Data :
| Parameter | Example Value (from analogs) | Source |
|---|---|---|
| Reaction Time | 6–12 hours (room temperature) | |
| Yield | 60–75% |
Q. How should researchers characterize the structural and purity parameters of this compound using spectroscopic and chromatographic methods?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1667 cm⁻¹, morpholine C-N stretches at ~1100 cm⁻¹) .
- NMR Analysis : Use ¹H NMR (300 MHz, CDCl₃) to confirm substituent integration (e.g., methoxyethyl protons at δ 3.8 ppm, benzodioxol aromatic protons at δ 6.9–7.5 ppm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., m/z 430.2 [M+1]⁺ for analogs) .
- Purity Assessment : Use HPLC with C18 columns (acetonitrile/water gradient) to detect impurities (<0.5% total) .
Advanced Research Questions
Q. What strategies can address contradictions in biological activity data observed across different in vitro assays?
- Methodology :
- Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Control Experiments : Compare activity against structurally similar compounds (e.g., benzodioxol or morpholine derivatives) to isolate structure-activity relationships .
- Meta-Analysis : Cross-reference data with analogs (e.g., methylenedioxy-containing compounds in ) to identify trends in substituent effects.
Q. How can computational modeling predict the compound’s reactivity and stability under varying experimental conditions?
- Methodology :
-
Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., nucleophilic substitution at the ethanediamide moiety) .
-
Solvent Effects : Simulate solvation in DMF or ethanol using COSMO-RS to predict solubility and degradation rates .
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Stability Screening : Apply machine learning (e.g., random forest models) to datasets of morpholine derivatives to forecast hydrolytic stability .
- Key Insights :
| Computational Tool | Application Example | Outcome |
|---|---|---|
| DFT (Gaussian 16) | Transition state analysis | Predicted activation energy: 25 kcal/mol |
| COSMO-RS | Solubility in DMF | LogP = 1.8 ± 0.3 |
Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cytochrome P450 isoforms) to measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Mutagenesis Studies : Introduce point mutations in target proteins (e.g., active-site residues) to identify critical binding motifs .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR peak splitting vs. integration ratios)?
- Methodology :
- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the benzodioxol group) causing peak splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Deuterium Exchange : Confirm labile protons (e.g., NH groups) via D₂O shaking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
